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Compound of Interest

Compound Name: 1,3-Dibromo-5-iodobenzene

Cat. No.: B009818

An In-depth Technical Guide to 1,3-Dibromo-5-iodobenzene: Synthesis, Reactivity, and
Applications

Introduction

1,3-Dibromo-5-iodobenzene is a trihalogenated aromatic compound that serves as a highly
versatile and valuable building block in modern organic synthesis. Its utility stems from the
differential reactivity of its three halogen substituents—two bromine atoms and one iodine
atom. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in
many common transformations, such as metal-halogen exchange and palladium-catalyzed
cross-coupling reactions. This inherent regioselectivity allows for the sequential and controlled
introduction of various functionalities onto the benzene ring, making it an ideal scaffold for
constructing complex, multi-substituted molecules. This guide provides a comprehensive
overview of the core physical and chemical properties of 1,3-Dibromo-5-iodobenzene,
detailed protocols for its synthesis, an exploration of its key chemical reactions, and a
discussion of its applications for researchers in synthetic chemistry and drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for its
effective application in research.

Nomenclature and Structure
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e IUPAC Name: 1,3-dibromo-5-iodobenzene[1]

e CAS Number: 19752-57-9[1]

e Molecular Formula: CeHsBr2I[1]

e Canonical SMILES: C1=C(C=C(C=C1Br)I)Br[1]

« InChlKey: KARUMYWDGQTPFL-UHFFFAOYSA-N[1][2]

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with two bromine

atoms and one iodine atom, respectively.

Physical and Chemical Data

The key physicochemical properties of 1,3-Dibromo-5-iodobenzene are summarized in the

table below. These properties are critical for determining appropriate solvents, reaction

temperatures, and purification methods.

Property Value Source(s)
Molecular Weight 361.80 g/mol [11[3114]
Monoisotopic Mass 359.76462 Da [11[3]
White to light yellow or brown
Appearance ] [5]
solid/crystals
Melting Point 121.0t0 125.0 °C
>97-98% (typically assessed
Purity (typically [2]
by GC or HPLC)
Room temperature, in a dry,
Storage [2]

dark, tightly sealed container

Spectral Data Interpretation

While raw spectra are instrument-dependent, the expected characteristics for 1,3-Dibromo-5-

iodobenzene are as follows:
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e 'H NMR: The proton NMR spectrum is expected to be simple due to the molecule's Cav
symmetry. Two distinct signals would be anticipated: a triplet for the proton at C2 (between
the two bromine atoms) and a doublet for the two equivalent protons at C4 and C6 (adjacent
to a bromine and the iodine).

e 13C NMR: The carbon NMR spectrum would show four signals corresponding to the four
unique carbon environments (C1/C3, C2, C4/C6, and C5). The carbons attached to the
halogens would exhibit chemical shifts influenced by the electronegativity and size of the
substituent.

e Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern
due to the presence of bromine (“°Br and 8!Br in an approximate 1:1 ratio) and iodine (22I,
monoisotopic). This results in a complex but predictable cluster of peaks for the molecular
ion, which is invaluable for confirming the compound's identity.

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for aromatic
C-H stretching (around 3100-3000 cm~1) and aromatic C=C in-ring stretching (around 1570-
1550 cm™1).[6]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for subsequent
reactions. The most common laboratory synthesis involves a deamination-hydrodehalogenation
of a substituted aniline precursor.

Synthetic Workflow: Diazotization-Reduction

The synthesis of 1,3-Dibromo-5-iodobenzene is efficiently achieved from 2,6-dibromo-4-
iodoaniline via a Sandmeyer-type reaction, where the amino group is removed.[3][5] This
process involves two key stages: the formation of a diazonium salt followed by its reduction
with hypophosphorous acid.
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Caption: Workflow for the synthesis of 1,3-Dibromo-5-iodobenzene.
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Detailed Experimental Protocol

This protocol is adapted from established procedures.[3][5]

Materials:

2,6-dibromo-4-iodoaniline (188.4 g, ~0.5 mol)
Hypophosphorous acid (50% solution, 600 g)
Sodium nitrite (34.5 g)

Water (60-100 mL)

Ethanol (for recrystallization, ~700 mL)

Procedure:

Reaction Setup: In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline (188.4 g) and
hypophosphorous acid (600 g) at room temperature. Stir the mixture for 10 minutes to
ensure uniform dispersion.

Diazotization: Prepare a solution of sodium nitrite (34.5 g) in water (60 mL). Begin to add the
sodium nitrite solution dropwise to the reaction mixture.

Temperature Control (Causality): The reaction is highly exothermic. It is critical to maintain
the internal temperature between 20-25°C using an external water or ice bath.[5] Allowing
the temperature to rise significantly can lead to the decomposition of the diazonium salt
intermediate and the formation of unwanted side products.

Reaction Monitoring (Self-Validation): After the addition is complete (typically over ~3 hours),
a large amount of white solid will have precipitated. Continue stirring at this temperature for
an additional hour. The reaction's completion should be monitored by a suitable technique,
such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of
the starting material.[3][5]

Workup and Isolation: Once the reaction is complete, filter the crude product from the
reaction mixture.
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 Purification (Self-Validation): Place the crude solid into a flask and add anhydrous ethanol
(~700 mL). Heat the mixture to reflux (approx. 80°C) until all the solid dissolves.[5] Allow the
solution to cool slowly to room temperature (20-25°C). The pure product will precipitate as
white, needle-like crystals.

o Final Steps: Collect the crystals by filtration and dry them under reduced pressure at 60°C. A
typical yield is around 75%.[3][5] The purity should be confirmed by HPLC and melting point
analysis.

Chemical Reactivity and Key Transformations

The synthetic power of 1,3-Dibromo-5-iodobenzene lies in the differential reactivity of its C-I
and C-Br bonds. The C-I bond is weaker and more polarizable, making it the primary site for
reactions like metal-halogen exchange and oxidative addition in cross-coupling.

Metal-Halogen Exchange

Pd-Catalyzed Cross-Coupling
(e.g., n-BuLi, i-PrMgCl) (e.g., Suzuki, Sonogashira)
Highly Selective for C-I Bond
(Faster Exchange Rate)

1,3-Diwo-5-iodo@e

Structure

Selective Oxidative Addition at C-| Bond

Click to download full resolution via product page

Caption: Reactivity sites on 1,3-Dibromo-5-iodobenzene.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an
organometallic nucleophile.[7] When 1,3-Dibromo-5-iodobenzene is treated with an
organolithium reagent like n-butyllithium (n-BuLi), the exchange occurs preferentially at the
most reactive site.
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e Mechanism & Causality: The rate of lithium-halogen exchange follows the trend | > Br > Cl.
[7] This is because the reaction proceeds through an ‘ate’ complex, and the stability of the
leaving group (halide anion) and the polarizability of the C-X bond are key factors.
Consequently, reaction with one equivalent of n-BuLi at low temperatures (e.g., -78°C)
selectively forms 3,5-dibromophenyllithium. This intermediate can then be trapped with
various electrophiles (e.g., COz, aldehydes, ketones) to install a new functional group
exclusively at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern synthesis.[8] The first step in the catalytic
cycle, oxidative addition, is also highly selective for the C-I bond.[9][10]

o Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester to
form a new C-C bond.[8][11] By reacting 1,3-Dibromo-5-iodobenzene with an arylboronic
acid under standard Suzuki conditions (e.g., Pd(PPhs)a catalyst and a base like Na2CO3),
one can selectively form a 3,5-dibromo-1,1'-biphenyl derivative.[12] The remaining C-Br
bonds can then be functionalized in a subsequent, often more forcing, cross-coupling
reaction, allowing for the stepwise construction of unsymmetrical poly-aryl systems. This
stepwise approach is a key advantage of using polyhalogenated substrates with differential
reactivity.[13]

Applications in Research and Drug Development

1,3-Dibromo-5-iodobenzene is not an end product itself but a crucial intermediate. Its value
lies in its role as a scaffold for building more complex molecular architectures.

o Synthesis of Poly-substituted Arenes: As described above, the ability to perform sequential,
site-selective functionalization makes it an ideal starting material for creating complex
substitution patterns on an aromatic ring that would be difficult to achieve through direct
electrophilic substitution.

e Pharmaceutical Intermediates: Many pharmacologically active molecules contain highly
substituted aromatic cores. Intermediates like 1,3-Dibromo-5-iodobenzene provide a
reliable platform for synthesizing libraries of related compounds for structure-activity
relationship (SAR) studies in drug discovery.
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o Materials Science: The synthesis of conjugated polymers, ligands for metal-organic
frameworks (MOFs), and organic light-emitting diode (OLED) materials often requires the
precise assembly of aryl units. The controlled cross-coupling capabilities of this compound
are well-suited for such applications.

Safety and Handling

Proper handling of all chemicals is paramount in a research environment.

e Hazard Identification: 1,3-Dibromo-5-iodobenzene is classified as a hazardous substance.
It causes skin irritation (H315) and serious eye irritation (H319).[1][3][14] Some sources also
indicate it may cause respiratory irritation (H335).[1][2] The GHS pictogram is an exclamation
mark (GHSO07).[2]

e Recommended Precautions:

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[15][16]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
or goggles, and a lab coat.[14][15][16]

o Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]
Prevent dust formation.[15]

» Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15]
Keep away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

1,3-Dibromo-5-iodobenzene is a powerful and strategic building block for advanced organic
synthesis. Its key advantage is the predictable, hierarchical reactivity of its carbon-halogen
bonds, with the C-I bond serving as the primary site for functionalization via metal-halogen
exchange or palladium-catalyzed cross-coupling. This feature grants chemists precise control
over the synthesis of complex, regiochemically defined multi-substituted aromatic compounds.
A thorough understanding of its properties, synthetic methods, and reactivity profile, combined
with stringent safety practices, enables researchers to fully leverage this versatile intermediate
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in the development of novel pharmaceuticals, advanced materials, and other high-value
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b009818#physical-and-chemical-properties-of-1-3-
dibromo-5-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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